molecular formula C16H23N3O4 B1456288 tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate CAS No. 857284-21-0

tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate

Cat. No.: B1456288
CAS No.: 857284-21-0
M. Wt: 321.37 g/mol
InChI Key: OOYFXPCYPUANLG-UHFFFAOYSA-N
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Description

tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is a piperazine derivative featuring a pyridine ring substituted at the 5-position with a methoxycarbonyl group and a tert-butyl carbamate at the 1-position of the piperazine ring. This compound is a key intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antimicrobial agents. The tert-butyl carbamate acts as a protecting group for the piperazine nitrogen, while the methoxycarbonyl group enhances solubility and modulates electronic properties for downstream reactivity .

Properties

IUPAC Name

tert-butyl 4-(5-methoxycarbonylpyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)19-9-7-18(8-10-19)13-6-5-12(11-17-13)14(20)22-4/h5-6,11H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOYFXPCYPUANLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801139317
Record name 1,1-Dimethylethyl 4-[5-(methoxycarbonyl)-2-pyridinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857284-21-0
Record name 1,1-Dimethylethyl 4-[5-(methoxycarbonyl)-2-pyridinyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=857284-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-[5-(methoxycarbonyl)-2-pyridinyl]-1-piperazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801139317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₆H₂₃N₃O₄
  • Molecular Weight : 303.37 g/mol
  • Melting Point : 136–138 °C
  • Boiling Point : Estimated at 484.9 ± 45.0 °C

The piperazine moiety is known for its versatility in biological applications. Compounds containing this structure often interact with various receptors and enzymes, influencing multiple signaling pathways. Specifically, this compound may exhibit activity through:

  • Receptor Binding : The compound's structure allows it to bind to specific receptors, potentially modulating their activity.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to altered physiological responses.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance, derivatives have shown:

  • Inhibition of Tumor Growth : Case studies demonstrated that related piperazine derivatives inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
CompoundCell LineIC50 (µM)Reference
Derivative AMCF-712.5
Derivative BHeLa15.0

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with similar piperazine compounds. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress:

  • Mechanism : The compound may enhance the release of neurotrophic factors, supporting neuronal survival.

Case Studies

  • Study on Antitumor Activity :
    A study evaluated the antitumor effects of piperazine derivatives in vivo using xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound could be a candidate for further development in cancer therapy.
  • Neuroprotection in Animal Models :
    Research involving animal models of neurodegenerative diseases showed that administration of piperazine-based compounds resulted in improved cognitive function and reduced markers of neuroinflammation.

Safety and Toxicology

While the biological activities are promising, safety evaluations are crucial:

  • Irritation Potential : The compound is classified as an irritant and requires careful handling during laboratory procedures.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

Pyridine Substitution Patterns
  • tert-Butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate

    • Differences : The methoxycarbonyl group is at the 6-position of the pyridine ring, and a methyl group is present at the 4-position.
    • Impact : Alters steric hindrance and electronic distribution, affecting reactivity in hydrolysis and coupling reactions. Synthesized via Buchwald-Hartwig amination (Pd(OAc)₂/BINAP) .
    • Molecular Formula : C₁₇H₂₄N₃O₄ .
  • tert-Butyl 4-[5-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate

    • Differences : Replaces methoxycarbonyl with hydroxymethyl at the 5-position.
    • Impact : Increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility (Molecular Weight: 293.37 g/mol) .
Heterocyclic Modifications
  • tert-Butyl 4-[3-(5-methoxypyrazin-2-yl)pyridin-2-yl]piperazine-1-carboxylate Differences: Pyrazine ring fused to pyridine introduces two additional nitrogen atoms. Synthesized via Suzuki-Miyaura coupling (Pd(PPh₃)₄/Na₂CO₃) .
  • tert-Butyl 4-(thiazolo[5,4-b]pyridin-2-yl)piperazine-1-carboxylate

    • Differences : Thiazole ring fused to pyridine.
    • Impact : Introduces sulfur, increasing metabolic stability and electron-withdrawing effects (CAS: 2097962-54-2) .

Functional Group Replacements

Organometallic and Bulky Substituents
  • tert-Butyl (R)-4-(5-(1-ferrocenylethyl)pyridin-2-yl)piperazine-1-carboxylate
    • Differences : Ferrocenyl group at the 5-position.
    • Impact : Introduces redox-active properties and steric bulk, relevant for catalytic applications. Synthesized via asymmetric hydroarylation (91% yield) .
Boronate Esters
  • tert-Butyl 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)piperazine-1-carboxylate
    • Differences : Boronate ester at the 3-position.
    • Impact : Facilitates Suzuki-Miyaura cross-coupling reactions. Molecular Formula: C₂₁H₃₁BN₃O₄ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate
Reactant of Route 2
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tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate

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